

Application Notes and Protocols for PhiKan 083 in In Vitro Assays

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For Researchers, Scientists, and Drug Development Professionals

Introduction

PhiKan 083 is a cell-permeable carbazole derivative that has garnered significant interest in cancer research.[1] It acts as a molecular chaperone, specifically targeting the Y220C mutant of the tumor suppressor protein p53.[1][2][3] This mutation is found in a significant number of human cancers and leads to the misfolding and inactivation of p53.[2][3] PhiKan 083 binds to a surface cavity created by the Y220C mutation, stabilizing the protein and restoring its wild-type conformation and tumor-suppressive functions, which include inducing cell cycle arrest and apoptosis.[1][4] These application notes provide detailed protocols for the solubilization of PhiKan 083 and its preparation for in vitro assays to facilitate research into its therapeutic potential.

Data Presentation: Solubility of PhiKan 083 and its Hydrochloride Salt

The solubility of **PhiKan 083** can vary depending on the specific form of the compound (free base or hydrochloride salt) and the solvent. The following table summarizes the available solubility data for in vitro applications. It is crucial to use a freshly opened, anhydrous grade dimethyl sulfoxide (DMSO) for optimal dissolution, as DMSO is hygroscopic and the presence of water can significantly impact solubility.[1][5]



Compound Form	Solvent	Solubility (mg/mL)	Molar Solubility (mM)	Notes
PhiKan 083	DMSO	100	419.59	Requires sonication. Use of newly opened DMSO is recommended. [1]
PhiKan 083	Ethanol	100	419.59	Requires sonication.[1]
PhiKan 083 Hydrochloride	DMSO	62.5	227.45	Requires sonication, warming, and heating to 60°C for complete dissolution.[5][6]
PhiKan 083 Hydrochloride	Water	2	7.28	Requires sonication and warming.[5][6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of PhiKan 083 in DMSO

This protocol describes the preparation of a 10 mM stock solution of **PhiKan 083** (free base) in DMSO, which is a common starting concentration for in vitro studies.

Materials:

- PhiKan 083 (solid)
- Anhydrous, sterile DMSO
- Sterile microcentrifuge tubes or vials



- Calibrated micropipettes and sterile tips
- Vortex mixer
- Sonicator bath

Procedure:

- Calculate the required mass of **PhiKan 083**: The molecular weight of **PhiKan 083** is 238.33 g/mol .[1] To prepare 1 mL of a 10 mM stock solution, you will need:
 - Mass (g) = 0.010 mol/L * 0.001 L * 238.33 g/mol = 0.0023833 g = 2.38 mg
- Weigh the PhiKan 083: Carefully weigh out 2.38 mg of PhiKan 083 powder and place it into a sterile microcentrifuge tube.
- Add DMSO: Add 1 mL of anhydrous, sterile DMSO to the tube containing the PhiKan 083.
- Dissolve the compound:
 - Vortex the solution vigorously for 1-2 minutes.
 - If the compound is not fully dissolved, place the tube in a sonicator bath for 10-15 minutes, or until the solution is clear.[1] Gentle warming (e.g., to 37°C) can also aid dissolution, but avoid excessive heat unless specified for the compound form.
- Storage: Once fully dissolved, aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Protocol 2: Preparation of Working Solutions for In Vitro Assays

This protocol details the serial dilution of the 10 mM stock solution to prepare working concentrations for cell-based assays. The example provided is for a final concentration range of 1 μ M to 100 μ M.



Materials:

- 10 mM PhiKan 083 stock solution in DMSO
- Sterile cell culture medium appropriate for your cell line
- Sterile microcentrifuge tubes
- Calibrated micropipettes and sterile tips

Procedure:

- Intermediate Dilutions: It is recommended to perform an intermediate dilution from the 10 mM stock to prevent pipetting very small volumes. For example, prepare a 1 mM intermediate stock by diluting the 10 mM stock 1:10 in sterile cell culture medium or PBS (10 μL of 10 mM stock + 90 μL of medium).
- Serial Dilutions: Perform serial dilutions from the 1 mM intermediate stock to achieve the desired final concentrations. For example, to prepare a 100 μM working solution, you would dilute the 1 mM stock 1:10 in cell culture medium.
- Vehicle Control: It is critical to include a vehicle control in your experiments. This should be
 the same concentration of DMSO as in your highest concentration of PhiKan 083. For
 example, if the final concentration of your highest dose of PhiKan 083 is 100 μM, and this
 was prepared from a 10 mM stock, the final DMSO concentration will be 1%. Therefore, your
 vehicle control should be 1% DMSO in cell culture medium.
- Treatment of Cells: Add the prepared working solutions of **PhiKan 083** and the vehicle control to your cells in culture. Ensure that the final volume in each well is consistent.

Protocol 3: Example Cell Viability Assay (MTT Assay)

This protocol provides a general guideline for assessing the effect of **PhiKan 083** on the viability of cancer cells expressing the p53-Y220C mutant.

Materials:

Cancer cell line expressing p53-Y220C (e.g., Ln229-p53-Y220C)[5]



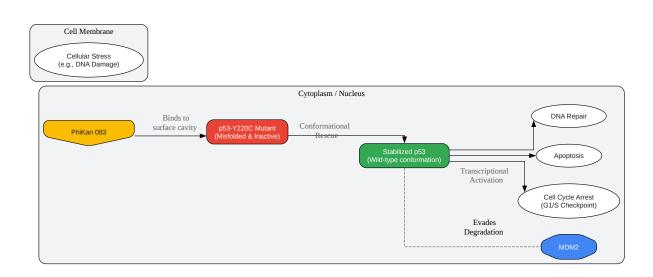
- Complete cell culture medium
- 96-well cell culture plates
- PhiKan 083 working solutions and vehicle control
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
- Microplate reader

Procedure:

- Cell Seeding: Seed the cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment. Incubate overnight to allow for cell attachment.
- Compound Treatment: Remove the medium and add fresh medium containing the desired concentrations of PhiKan 083 or the vehicle control. Incubate for the desired time period (e.g., 48 hours, as used in some studies with PhiKan 083).[1][5]
- MTT Addition: After the incubation period, add 20 μL of MTT solution to each well and incubate for 4 hours at 37°C.
- Solubilization: Carefully remove the medium and add 100 μ L of solubilization buffer to each well to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control
 cells. Plot the cell viability against the PhiKan 083 concentration to determine the IC50
 value.

Mandatory Visualizations

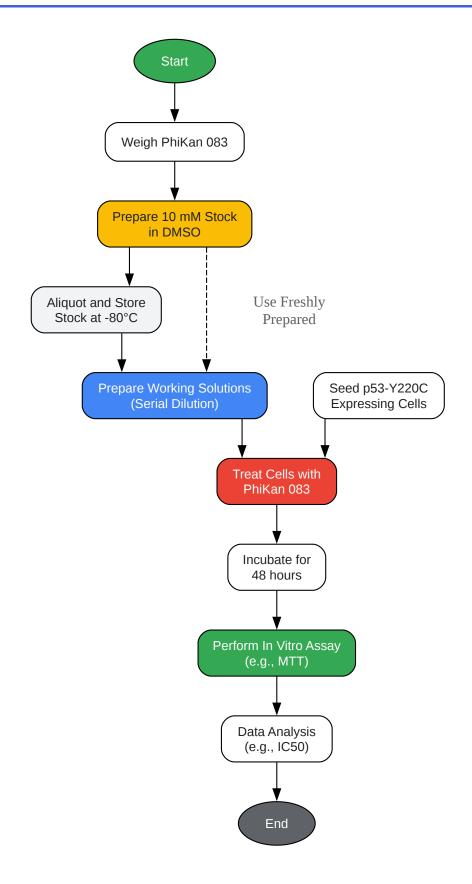




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Caption: Proposed signaling pathway of PhiKan 083.





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Caption: Experimental workflow for in vitro assays with **PhiKan 083**.



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